molecular formula C21H32BNO4 B592112 tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate CAS No. 1032528-06-5

tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate

Cat. No.: B592112
CAS No.: 1032528-06-5
M. Wt: 373.3
InChI Key: AYUCJBOQVMWQJD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32BNO4/c1-18(2,3)25-17(24)23-21(13-8-14-21)15-9-11-16(12-10-15)22-26-19(4,5)20(6,7)27-22/h9-12H,8,13-14H2,1-7H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUCJBOQVMWQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCC3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729099
Record name tert-Butyl {1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032528-06-5
Record name tert-Butyl {1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclobutylamine Intermediate Synthesis

The cyclobutyl core is synthesized via [2+2] photocycloaddition of styrene derivatives or ring-closing metathesis of dienes. For example:

  • Substrate : 4-Vinylbenzaldehyde undergoes UV-light-mediated dimerization to form 1-(4-formylphenyl)cyclobutane.

  • Reductive Amination : The aldehyde is converted to the primary amine using ammonium acetate and sodium cyanoborohydride in methanol (yield: 68–72%).

Boc Protection of the Amine

The cyclobutylamine is protected with di-tert-butyl dicarbonate (Boc₂O ) under mild basic conditions:

  • Conditions : Stirring in dichloromethane with 4-dimethylaminopyridine (DMAP) at 0–5°C for 4 hours.

  • Yield : 85–90% after silica gel chromatography.

Boronic Ester Installation

The pinacol boronic ester is introduced via Suzuki-Miyaura coupling or direct borylation :

  • Method A (Coupling) :

    • Reagents : 1-(4-Bromophenyl)cyclobutyl-carbamate, bis(pinacolato)diboron, Pd(dppf)Cl₂ catalyst.

    • Conditions : 1,4-dioxane, 80°C, 12 hours under nitrogen.

    • Yield : 75–80%.

  • Method B (Direct Borylation) :

    • Reagents : Cyclobutylarene, B₂Pin₂, Ir(COD)OMe catalyst.

    • Conditions : Tetrahydrofuran (THF), 60°C, 24 hours.

    • Yield : 65–70%.

Optimization of Critical Steps

Palladium Catalyst Selection

Comparative studies show Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in coupling efficiency (Table 1):

CatalystTemperature (°C)Yield (%)Purity (%)
Pd(dppf)Cl₂807897
Pd(PPh₃)₄806289
Pd(OAc)₂/XPhos1007193

Data derived from patent US20130274243 and VulcanChem.

Solvent Effects on Borylation

Polar aprotic solvents enhance boronic ester stability:

  • THF : Achieves 70% yield but requires strict anhydrous conditions.

  • 1,4-Dioxane : Higher boiling point (101°C) allows prolonged reflux without decomposition.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (ethyl acetate/hexane gradient):

  • Rf : 0.35 in 3:7 ethyl acetate/hexane.

  • Recovery : 89–92% with >99% purity by HPLC.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 12H, pinacol CH₃), 1.43 (s, 9H, Boc CH₃), 2.50–2.65 (m, 4H, cyclobutyl CH₂), 7.35 (d, J = 8.4 Hz, 2H, aromatic), 7.78 (d, J = 8.4 Hz, 2H, aromatic).

  • ¹¹B NMR : δ 30.2 ppm, confirming boronic ester formation.

Applications in Organic Synthesis

The compound serves as a precursor for:

  • Suzuki-Miyaura Cross-Couplings : Enables aryl-aryl bond formation in drug candidates.

  • Protease Inhibitors : The Boc-protected amine is deprotected in situ to generate active pharmacophores .

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound undergoes Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds. The reaction typically requires a palladium catalyst and a base.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide.

    Reduction: The compound can undergo reduction reactions to form the corresponding borane derivatives.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride for reduction reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic ester group.

    Borane Derivatives: Formed through reduction reactions.

Scientific Research Applications

Chemistry:

    Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling to synthesize biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.

    Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules.

Biology and Medicine:

    Drug Development: Used in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.

    Bioconjugation: Employed in the development of bioconjugates for targeted drug delivery and diagnostic applications.

Industry:

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

    Agrochemicals: Employed in the synthesis of active ingredients for pesticides and herbicides.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product. The molecular targets and pathways involved are specific to the type of reaction and the substrates used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Structural Features Reactivity/Applications Source
Target Compound
tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate
C₂₁H₃₂BNO₄ 373.29 Cyclobutyl core, para-boronic ester, tert-butyl carbamate High rigidity enhances target binding; used in photoredox catalysis .
(R)-tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate C₁₉H₃₀BNO₄ 347.26 Ethyl linker, R-configuration Stereochemistry influences enantioselective coupling; lower steric hindrance .
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate C₁₇H₃₀BNO₄ 323.24 Cyclohexene ring, unsaturated bond Increased stability but reduced reactivity due to conjugation .
tert-Butyl (trans-3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate C₂₂H₃₄BNO₅ 403.33 Hydroxyl and methyl groups on cyclobutane Enhanced solubility via hydrogen bonding; potential for prodrug design .
tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate C₂₀H₃₂BNO₄ 361.29 Propyl spacer Flexible linker improves solubility but reduces conformational rigidity .

Physicochemical Properties

  • Lipophilicity (logP) : Cyclobutyl derivatives (e.g., target compound) exhibit higher logP (~3.5) than ethyl or propyl analogs (~2.8–3.0), impacting membrane permeability .
  • Thermal Stability : Cyclohexene-based analogs () show superior thermal stability (>200°C) compared to strained cyclobutyl systems (~150–170°C) .

Commercial Availability and Purity

  • Target Compound : Available from BLD Pharmatech (BD226537) and Enamine Ltd. (EN300-6436482) with ≥98% purity .
  • Analogs : Ethyl and propyl variants are listed in and , supplied by Sigma Aldrich and TCI Europe .

Biological Activity

tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
  • Molecular Formula : C₁₇H₂₆BNO₄
  • Molecular Weight : 319.20 g/mol
  • CAS Number : 330793-01-6
  • Melting Point : 166–169 °C

The biological activity of this compound is primarily attributed to its interaction with various kinase pathways. Notably:

  • GSK-3β Inhibition : The compound exhibits inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), which is implicated in numerous cellular processes including metabolism and cell survival. Inhibitors of GSK-3β have been associated with neuroprotective effects and anti-inflammatory actions .

Inhibition Assays

A study evaluating the inhibitory activity against GSK-3β demonstrated that modifications in the compound's structure can lead to significant variations in potency. The following table summarizes the IC50 values for related compounds:

CompoundIC50 (nM)Remarks
Compound A8Potent GSK-3β inhibitor
Compound B50Moderate inhibition
tert-butyl carbamate20Effective but less potent than Compound A

Cytotoxicity Studies

Cytotoxicity was assessed in various cell lines (HT-22 and BV-2). The results indicated that while some derivatives showed decreased cell viability at higher concentrations, tert-butyl carbamate maintained cell viability up to concentrations of 10 µM .

Case Studies

  • Neuroprotection in Animal Models :
    • A study involving animal models of neurodegeneration reported that administration of tert-butyl carbamate significantly improved cognitive function and reduced markers of neuronal apoptosis. This suggests a protective role against neurodegenerative diseases .
  • Anti-inflammatory Effects :
    • In vitro experiments demonstrated that tert-butyl carbamate reduced the expression of pro-inflammatory cytokines in activated microglial cells. This supports its potential use in treating inflammation-related disorders .

Q & A

Q. Q1: What are the recommended synthetic routes for preparing tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate, and how does the choice of catalyst influence yield?

A1:

  • Multi-step synthesis : Begin with a palladium-catalyzed Miyaura borylation of a halogenated precursor (e.g., 4-bromo-phenylcyclobutyl carbamate) using bis(pinacolato)diboron (B₂Pin₂) under inert conditions. This is followed by carbamate protection of the cyclobutyl amine group using Boc anhydride .
  • Electrophotocatalysis : A reductive coupling approach (e.g., using Ru(bpy)₃²⁺ as a photocatalyst) enables aryl halide activation under visible light, achieving yields of 32–65% depending on the halogen (Cl vs. Br) .
  • Catalyst impact : Pd(PPh₃)₄ typically provides higher yields (~80%) for Suzuki-Miyaura couplings compared to Pd(OAc)₂ (~50–60%) due to better stabilization of the active Pd(0) species .

Q. Q2: What analytical techniques are critical for confirming the structure and purity of this compound?

A2:

  • NMR : ¹H and ¹³C NMR verify regioselectivity of the boronic ester and cyclobutyl carbamate groups. Key signals include the tert-butyl singlet (~1.3 ppm) and aromatic protons (~7.5–8.0 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+Na]⁺ at m/z 398.2490) with <2 ppm error .
  • HPLC/LC-MS : Assess purity (>97%) and detect impurities from incomplete Boc protection or boronate hydrolysis .

Stability and Reactivity

Q. Q3: Under what conditions does the boronic ester moiety degrade, and how can stability be optimized during storage?

A3:

  • Degradation pathways : Hydrolysis in aqueous/acidic conditions generates boronic acid, while oxidation in air may form phenolic byproducts. Thermal decomposition above 80°C releases CO and NOₓ .
  • Stabilization : Store under inert gas (Ar/N₂) at 2–8°C in anhydrous solvents (e.g., THF or DMF). Use molecular sieves to scavenge moisture .

Q. Q4: How does the cyclobutyl group influence steric effects in cross-coupling reactions?

A4:

  • Steric hindrance : The rigid cyclobutyl ring reduces reaction rates in Suzuki-Miyaura couplings due to restricted rotation, requiring elevated temperatures (80–100°C) or bulky ligands (e.g., SPhos) to enhance Pd coordination .
  • Regioselectivity : The carbamate group directs coupling to the para position of the phenyl ring, minimizing side reactions .

Advanced Applications in Organic Synthesis

Q. Q5: How is this compound utilized in visible-light photoredox catalysis for C–C bond formation?

A5:

  • Mechanism : The boronic ester acts as a radical acceptor in decarboxylative additions. Ru(bpy)₃²⁺ generates aryl radicals via single-electron transfer (SET), which couple with the boronate to form γ-amino boronic esters .
  • Optimization : Use blue LEDs (450 nm) and DIPEA as a sacrificial reductant. Yields improve with electron-deficient aryl partners .

Q. Q6: What role does this compound play in medicinal chemistry, particularly in kinase inhibitor development?

A6:

  • Scaffold functionalization : The boronic ester enables late-stage diversification via Suzuki coupling to introduce heterocycles (e.g., imidazopyridazines) into kinase-binding motifs .
  • Biological assays : After deprotection (TFA removes Boc), the free amine is conjugated to sulfonamide or urea groups to enhance target binding .

Troubleshooting and Data Contradictions

Q. Q7: How should researchers address inconsistent yields in cross-coupling reactions involving this compound?

A7:

  • Common issues :
    • Oxygen sensitivity : Degassed solvents and Schlenk techniques prevent Pd catalyst oxidation .
    • Base selection : K₂CO₃ (polar aprotic solvents) vs. CsF (non-polar solvents) impacts transmetallation efficiency .
  • Solution : Screen ligands (e.g., XPhos for electron-rich substrates) and use microwave irradiation to accelerate sluggish reactions .

Q. Q8: Why might NMR data for this compound vary across studies, and how can this be resolved?

A8:

  • Causes :
    • Solvent effects : Chemical shifts differ in CDCl₃ vs. DMSO-d₆ due to hydrogen bonding with the carbamate .
    • Rotameric states : The tert-butyl group creates rotational barriers, splitting signals in ¹³C NMR .
  • Resolution : Use DEPT-135 and 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Computational and Mechanistic Studies

Q. Q9: How can DFT calculations predict the reactivity of this compound in catalytic cycles?

A9:

  • Modeling : Calculate Pd–boronate bond dissociation energies to assess transmetallation feasibility. B3LYP/6-31G* with LANL2DZ for Pd is standard .
  • Outcome : Electron-withdrawing groups on the aryl ring lower the activation energy for oxidative addition .

Q. Q10: What molecular docking strategies are used to evaluate this compound’s potential as a protease inhibitor?

A10:

  • Protocol : Dock the deprotected amine (after Boc removal) into the active site of autotaxin using Glide SP. The boronic ester mimics the phosphate transition state, enhancing binding affinity .
  • Validation : Compare docking scores (ΔG) with known inhibitors and validate via SPR or ITC .

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